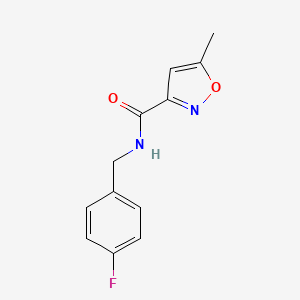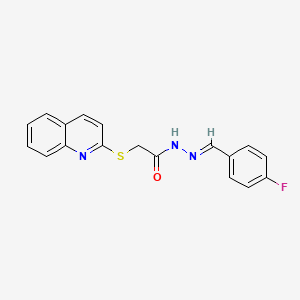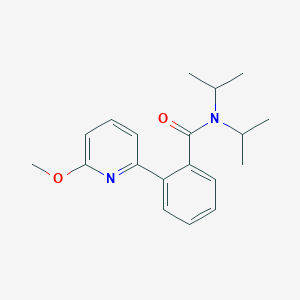![molecular formula C26H23FN2O3 B5554519 3-(4-fluorophenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5554519.png)
3-(4-fluorophenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of dibenzo[b,e][1,4]diazepin-1-ones involves condensation and cyclization reactions. For instance, compounds similar to the one have been synthesized through the condensation of 3-{[4-(o-; m-; p-methoxy)phenylthio]-1,2-phenylenediamine}-5,5-dimethyl-2-cyclohexenone with benzaldehyde derivatives, followed by cyclization (Cortéas et al., 2002). These reactions typically yield a variety of dibenzo[d,e][1,4]diazepin-1-ones with different substituents on the phenyl rings.
Molecular Structure Analysis
The molecular structure of dibenzo[b,e][1,4]diazepin-1-ones is characterized by a tricyclic core consisting of two benzene rings fused to a seven-membered diazepine ring. This unique structure contributes to the compound's chemical properties and reactivity. The position and nature of substituents on the phenyl rings can significantly influence the compound's molecular conformation and electronic properties.
Chemical Reactions and Properties
Dibenzo[b,e][1,4]diazepin-1-ones undergo various chemical reactions, including alkylation, acetylation, and nitrosation, demonstrating their reactive nature (Chechina et al., 2015). These reactions are crucial for modifying the compound's chemical structure and potentially altering its pharmacological profile.
Physical Properties Analysis
The physical properties of dibenzo[b,e][1,4]diazepin-1-ones, such as melting point, solubility, and crystalline structure, are influenced by the molecular structure and the nature of substituents. For example, the crystal structure of similar compounds has been determined by X-ray single-crystal diffraction, providing insights into the compound's conformation and intermolecular interactions (Wang et al., 2014).
Applications De Recherche Scientifique
Efficient Synthesis and Spectroscopy
An efficient synthesis process for creating new derivatives of dibenzo[b,e][1,4]diazepin-1-ones, including the specified compound, has been developed. This process aims at exploring the compounds' possible biological and pharmacological activities, particularly focusing on anticonvulsant and schizophrenia treatments in the central nervous system (CNS). The structure of these compounds is confirmed through various spectroscopic methods, indicating a focused interest in their potential CNS applications without delving into specifics of drug usage or side effects (Cortés, Valencia Cornejo, & Garcia-Mellado de Cortes, 2007).
Radioligand Evaluation for Imaging Central Norepinephrine Transporters
In another study, derivatives related to the compound were synthesized and evaluated as potential radioligands for imaging central norepinephrine transporters (NET) with positron emission tomography (PET). This research aims at providing tools for better understanding and diagnosing conditions related to norepinephrine system dysfunction, focusing on the utility in medical imaging rather than therapeutic applications (Schou et al., 2006).
Analgesic Activity Exploration
A synthesis method for 11-substituted derivatives of the specified compound demonstrated moderate analgesic activity, highlighting the compound's potential in pain management research. This line of inquiry focuses on the synthesis and initial biological evaluation of these compounds, avoiding discussions on dosage and side effects (Matsuo, Yoshida, Ohta, & Tanaka, 1985).
Photochemical Reactions and Solvent Optimization for Antimicrobial Agents
Further research involved the synthesis of 1-(2-substitutedphenyl-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)naphthalene-2-ol under different solvent conditions, indicating a potent antimicrobial agent. This study showcases the compound's utility in creating new antimicrobial agents through solvent optimization, focusing on the chemistry rather than direct pharmaceutical application (Kottapalle & Shinde, 2021).
Propriétés
IUPAC Name |
9-(4-fluorophenyl)-6-(4-hydroxy-3-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O3/c1-32-24-14-16(8-11-22(24)30)26-25-21(28-19-4-2-3-5-20(19)29-26)12-17(13-23(25)31)15-6-9-18(27)10-7-15/h2-11,14,17,26,28-30H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQKAUBNQMTHIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)F)NC5=CC=CC=C5N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-methyl-2-{2-[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]-1H-imidazol-1-yl}ethoxy)pyridine dihydrochloride](/img/structure/B5554442.png)
![N-[5-(4-methylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5554444.png)



![2-(3-methoxypropyl)-9-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5554474.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5554479.png)
![2-[(5-methylpyrazin-2-yl)methyl]-9-[(2E)-3-phenylprop-2-en-1-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5554484.png)

![1-(4-methylphenyl)-4-[2-(methylthio)benzoyl]-2-piperazinone](/img/structure/B5554524.png)
![N-[(3R*,4R*)-3-hydroxy-1-(3-thienylacetyl)piperidin-4-yl]nicotinamide](/img/structure/B5554525.png)
![N-1-oxaspiro[4.4]non-3-yl-4-[(propylamino)sulfonyl]benzamide](/img/structure/B5554528.png)

![N-[2-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5554542.png)